3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic chemotherapeutic agent belonging to the class of quinolone carboxylic acid derivatives. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. It is particularly effective against both Gram-negative and Gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the attachment of the piperazinyl and fluoro substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing other quinolone derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its antibacterial properties and its mechanism of action against bacterial pathogens.
Medicine: It is used in the development of antibacterial drugs for treating infections in both humans and animals.
Industry: The compound is utilized in the production of veterinary medicines and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of essential cellular processes and ultimately causing bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different clinical applications.
Ofloxacin: A racemic mixture of two enantiomers, with one being more active than the other.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct pharmacological properties. Its cyclopropyl group enhances its stability and activity, while the piperazinyl and fluoro groups contribute to its broad-spectrum antibacterial efficacy.
Properties
CAS No. |
1241976-22-6 |
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Molecular Formula |
C26H27F2N3O3 |
Molecular Weight |
467.5076864 |
Synonyms |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, (4-fluorophenyl)Methyl ester |
Origin of Product |
United States |
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